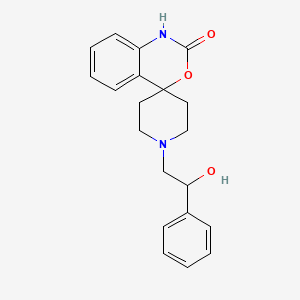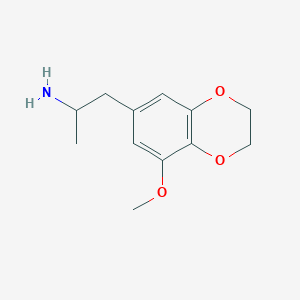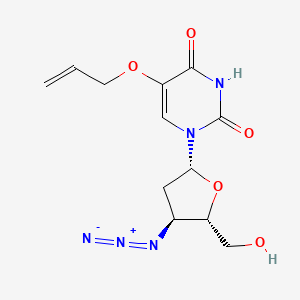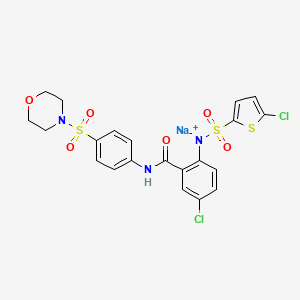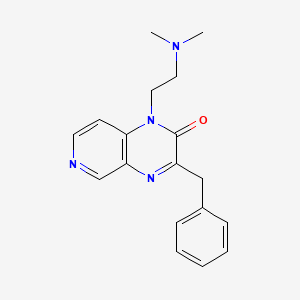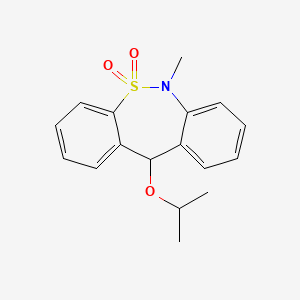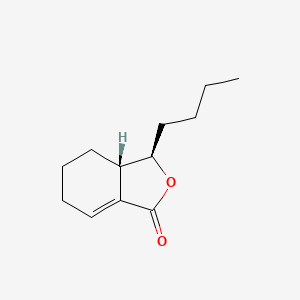
Sydowic acid, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sydowic acid, (+)-, is a secondary metabolite isolated from the endophytic fungus Aspergillus sydowii. This compound is known for its unique structure and potential biological activities. It forms colorless needles and has a molecular formula of C15H20O4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sydowic acid, (+)-, can be synthesized through various organic synthesis methods. One common approach involves the oxidation of specific precursors using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of sydowic acid, (+)-, often involves fermentation processes using Aspergillus sydowii. The fungus is cultured in a suitable medium, and the compound is extracted from the culture filtrates. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Sydowic acid, (+)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sydonic acid and hydroxysydonic acid.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: Sydowic acid, (+)-, can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include sydonic acid, hydroxysydonic acid, and various sydowic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Sydowic acid, (+)-, has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of natural products and as a biochemical tool in research.
Wirkmechanismus
The mechanism of action of sydowic acid, (+)-, involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory and microbial pathways .
Vergleich Mit ähnlichen Verbindungen
Sydowic acid, (+)-, can be compared with other similar compounds such as sydonic acid, sydowinin A, and sydowinin B. These compounds share structural similarities but differ in their biological activities and chemical properties. For example:
Sydonic acid: Another metabolite from Aspergillus sydowii with distinct biological activities.
Sydowinin A and B: These compounds have different functional groups and exhibit unique biological effects.
Conclusion
Sydowic acid, (+)-, is a fascinating compound with diverse applications in scientific research. Its unique structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
120442-16-2 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2R)-2,6,6-trimethyloxan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m1/s1 |
InChI-Schlüssel |
PPKSRWBBMMEDGG-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |
Kanonische SMILES |
CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






